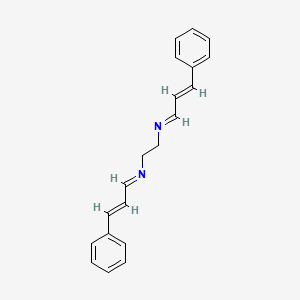
5-Octa-1,7-diynyl-2'-deoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Octa-1,7-diynyl-2’-deoxyuridine is a modified nucleoside analog that features an octadiynyl side chain attached to the uridine base.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octa-1,7-diynyl-2’-deoxyuridine typically involves the Sonogashira cross-coupling reaction. This reaction uses palladium as a catalyst to couple an iodo-derivative of deoxyuridine with an octadiynyl group . The reaction conditions often include the use of copper(I) iodide as a co-catalyst and an amine base such as triethylamine. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for 5-Octa-1,7-diynyl-2’-deoxyuridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and adhering to regulatory standards for chemical production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Octa-1,7-diynyl-2’-deoxyuridine undergoes various chemical reactions, including:
Cyclization: Copper-catalyzed cyclization can convert it into furano-dU derivatives.
Ammonolysis: This reaction forms pyrolodC derivatives.
Click Chemistry:
Common Reagents and Conditions
Copper(I) Catalysts: Used in cyclization and click chemistry reactions.
Ammonia: Employed in ammonolysis reactions.
Azides: React with the alkyne group in click chemistry to form triazoles.
Major Products
Furano-dU Derivatives: Formed via copper-catalyzed cyclization.
PyrolodC Derivatives: Result from ammonolysis.
Triazole Conjugates: Produced through click chemistry reactions.
Wissenschaftliche Forschungsanwendungen
5-Octa-1,7-diynyl-2’-deoxyuridine has several applications in scientific research:
Fluorescent Dye Conjugation: The compound can be conjugated with fluorescent dyes for use in molecular imaging and diagnostics.
DNA Modification: It is used to modify DNA strands, enhancing their stability and enabling the study of DNA interactions and functions.
Nanotechnology: The compound’s unique structure makes it suitable for constructing nanoscale materials and devices.
Antisense and Antigene Therapy: It is explored for its potential in therapeutic applications targeting specific genetic sequences.
Wirkmechanismus
The mechanism of action of 5-Octa-1,7-diynyl-2’-deoxyuridine involves its incorporation into DNA or RNA strands, where it can alter the structural and functional properties of the nucleic acids. The compound’s alkyne group allows for further chemical modifications, such as the addition of fluorescent tags or other functional groups, enabling detailed studies of nucleic acid behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Ethynyl-2’-deoxyuridine: Another modified nucleoside with an alkyne group, used for similar applications in DNA labeling and modification.
5-Octa-1,7-diynyl-2’-deoxycytidine: A cytidine analog with an octadiynyl group, used in similar research contexts.
Uniqueness
5-Octa-1,7-diynyl-2’-deoxyuridine is unique due to its specific structural modifications, which provide enhanced stability and versatility in chemical reactions. Its ability to participate in click chemistry and form stable conjugates with various functional groups makes it particularly valuable for advanced molecular biology and nanotechnology applications .
Eigenschaften
Molekularformel |
C17H20N2O5 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-octa-1,7-diynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c1-2-3-4-5-6-7-8-12-10-19(17(23)18-16(12)22)15-9-13(21)14(11-20)24-15/h1,10,13-15,20-21H,3-6,9,11H2,(H,18,22,23)/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
ZYWPRUZPBXIYJA-RBSFLKMASA-N |
Isomerische SMILES |
C#CCCCCC#CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)O |
Kanonische SMILES |
C#CCCCCC#CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



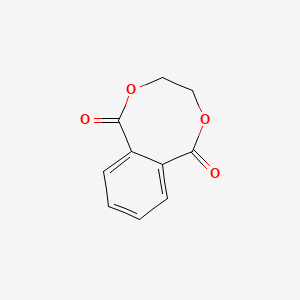
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)

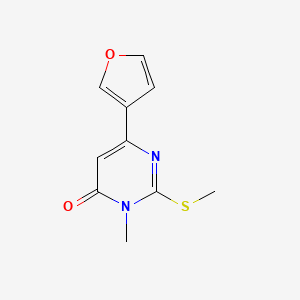
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
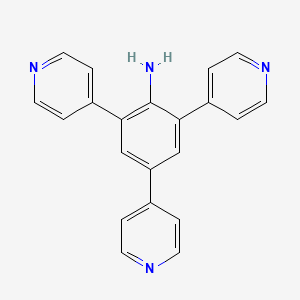
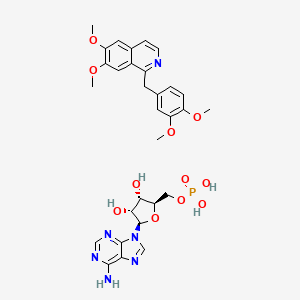
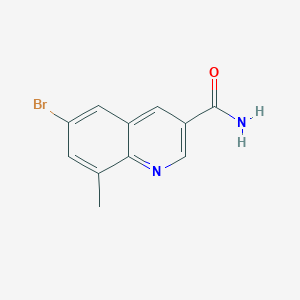
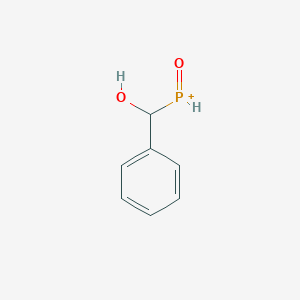

![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
